molecular formula C17H18N4OS2 B2414070 3-(3-methylthiophen-2-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide CAS No. 2380079-75-2

3-(3-methylthiophen-2-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide

Cat. No.: B2414070
CAS No.: 2380079-75-2
M. Wt: 358.48
InChI Key: AWYHQCVZPJFSKQ-UHFFFAOYSA-N
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Description

3-(3-methylthiophen-2-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities, including antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylthiophen-2-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide typically involves multiple steps, starting from commercially available precursorsCommon reagents used in these reactions include various halogenating agents, bases, and solvents .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3-methylthiophen-2-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3-methylthiophen-2-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide involves the inhibition of specific enzymes, such as EZH2, which play a crucial role in the proliferation of cancer cells. By inhibiting these enzymes, the compound can induce apoptosis and inhibit the migration of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylthiophen-2-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit EZH2 and other enzymes makes it a promising candidate for further research and development .

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS2/c1-11-4-6-23-14(11)2-3-15(22)20-12-8-21(9-12)17-16-13(5-7-24-16)18-10-19-17/h4-7,10,12H,2-3,8-9H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYHQCVZPJFSKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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